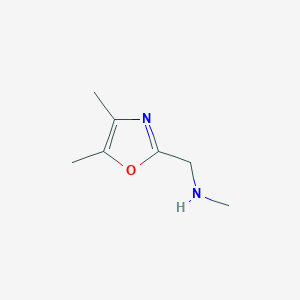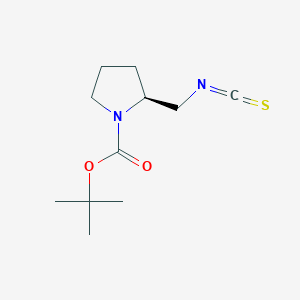![molecular formula C8H12Cl2N4 B15321340 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b .... The compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones in the presence of acid catalysts[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Introduction of the Ethylamine Group: : The ethylamine group can be introduced through nucleophilic substitution reactions, where the imidazo[4,5-c]pyridine core reacts with ethylamine under specific conditions.
Formation of the Dihydrochloride Salt: : The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out with various nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound, such as carboxylic acids or ketones.
Reduction: : Reduced derivatives, such as alcohols or amines.
Substitution: : Substituted derivatives with different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride has various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and target organism.
Comparación Con Compuestos Similares
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is compared with other similar compounds, such as imidazo[4,5-b]pyridine derivatives and other imidazole-containing compounds. Its uniqueness lies in its specific structure and the resulting biological activities.
List of Similar Compounds
Imidazo[4,5-b]pyridine derivatives
Other imidazole-containing compounds
Related pyridine derivatives
This compound's unique structure and diverse applications make it a valuable subject of scientific research and industrial development. Its synthesis, reactions, and applications highlight its potential in various fields, from chemistry to medicine.
Propiedades
Fórmula molecular |
C8H12Cl2N4 |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-1-8-11-6-2-4-10-5-7(6)12-8;;/h2,4-5H,1,3,9H2,(H,11,12);2*1H |
Clave InChI |
OWPRQPYCMRNPKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1N=C(N2)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B15321263.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)

![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)








![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
